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Compound of Interest

Compound Name: Ethyl 4-hydroxyphenylacetate

Cat. No.: B126605

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
hydroxyphenylacetate, a key intermediate in the synthesis of various pharmaceuticals. The
document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

o |[UPAC Name: ethyl 2-(4-hydroxyphenyl)acetate[1]

« Synonyms: Ethyl (p-hydroxyphenyl)acetate, 4-Hydroxyphenylacetic acid ethyl ester[1]
e CAS Number: 17138-28-2[1]

e Molecular Formula: C10H1203[1]

e Molecular Weight: 180.20 g/mol [1]

o Appearance: White to pale cream crystals or powder[2]

e Melting Point: 33.0-41.5°C[2]
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Spectroscopic Data

The following sections detail the NMR, IR, and MS data for Ethyl 4-hydroxyphenylacetate,
presented in a clear and structured format for easy interpretation and comparison.

The H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.

Table 1: 'H NMR Spectroscopic Data for Ethyl 4-hydroxyphenylacetate (Solvent: CDCls)

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
Ar-H (ortho to -
7.13 Doublet (d) 2H
CH2COOEt)
6.76 Doublet (d) 2H Ar-H (ortho to -OH)
4.15 Quartet (q) 2H -O-CHz2-CHs
3.54 Singlet (s) 2H Ar-CH2-COO-
1.26 Triplet (t) 3H -O-CH2-CHs
~5-6 (variable) Broad Singlet 1H Ar-OH

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and
temperature.

The 3C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: 13C NMR Spectroscopic Data for Ethyl 4-hydroxyphenylacetate (Solvent: CDCIs)
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Chemical Shift (8) ppm Assighment

172.5 C=0 (Ester)

155.0 C-OH (Aromatic)

130.5 C-H (Aromatic, ortho to -CH2COOEt)
126.5 C-CH2COOEt (Aromatic)

1155 C-H (Aromatic, ortho to -OH)

61.0 -O-CH2-CHs

40.5 Ar-CH2-COO-

14.2 -O-CH2-CHs

The IR spectrum identifies the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for Ethyl 4-hydroxyphenylacetate

Wavenumber (cm~12)

Intensity

Assignment

3400-3200 Strong, Broad O-H stretch (Phenolic)
3050-3000 Medium C-H stretch (Aromatic)
2980-2850 Medium C-H stretch (Aliphatic)
1735-1715 Strong C=0 stretch (Ester)[3]

1610, 1515 Medium C=C stretch (Aromatic ring)[3]
1250-1200 Strong C-O stretch (Ester)

1170 Medium C-O stretch (Phenolic)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4. Mass Spectrometry Data for Ethyl 4-hydroxyphenylacetate

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://www.benchchem.com/product/b126605?utm_src=pdf-body
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/product/b126605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity Proposed Fragment
180 Moderate [M]* (Molecular lon)[1]
135 Moderate [M - OCH2CH3s]*
_ [M - COOCH2CHs]* or [HO-
107 High
CeHa-CH2]*[1]
77 Moderate [CeHs]*

The fragmentation pattern is consistent with the structure of Ethyl 4-hydroxyphenylacetate.
The base peak at m/z 107 corresponds to the stable benzylic cation formed after the loss of the

carbethoxy group.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

o Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 4-hydroxyphenylacetate in
0.6-0.7 mL of deuterated chloroform (CDCIs). The solvent should contain tetramethylsilane
(TMS) as an internal standard (0O ppm).

e Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
e 'H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Set the spectral width to cover the range of -2 to 12 ppm.
o Arelaxation delay of 1-2 seconds is typically sufficient.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-hydroxyphenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-hydroxyphenylacetate
https://www.benchchem.com/product/b126605?utm_src=pdf-body
https://www.benchchem.com/product/b126605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o A higher number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Set the spectral width to cover the range of 0 to 200 ppm.

e Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
TMS.

e Sample Preparation:

o Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.

o Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) that has
minimal absorption in the regions of interest. Use a liquid cell with appropriate window
material (e.g., NaCl or KBr).

¢ Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample holder (for KBr pellet) or the pure
solvent (for solution).

o Place the sample in the spectrometer and record the sample spectrum.

o The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of
4000-400 cm™1.

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or coupled with a gas chromatography (GC-MS) or liquid
chromatography (LC-MS) system. For GC-MS, a dilute solution of the sample in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
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e Instrumentation: A mass spectrometer equipped with an appropriate ionization source,
typically Electron lonization (EI) for GC-MS.

e Acquisition:
o lonization: In EI mode, use a standard electron energy of 70 eV.

o Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z
40 to 300.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the major fragment ions. Propose a fragmentation pathway consistent with the observed
peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Ethyl 4-hydroxyphenylacetate.
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Caption: General workflow for spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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